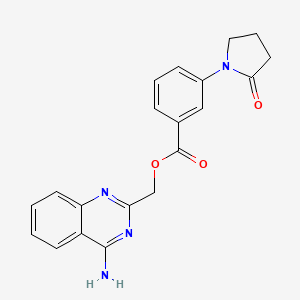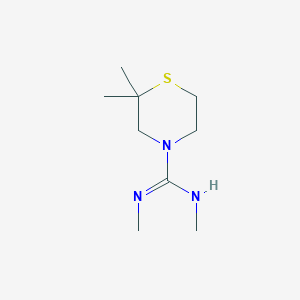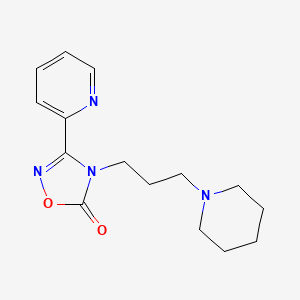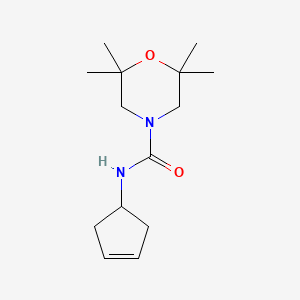
(4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate is a compound that has gained significant attention in scientific research due to its potential for use in various applications.
科学的研究の応用
(4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate has been studied for its potential use in various scientific research applications. One study published in the Journal of Medicinal Chemistry reported that this compound showed promising results in inhibiting the growth of cancer cells in vitro. Another study published in the Journal of Enzyme Inhibition and Medicinal Chemistry reported that this compound exhibited potent inhibitory activity against acetylcholinesterase, an enzyme that is involved in the development of Alzheimer's disease.
作用機序
The mechanism of action of (4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate is not fully understood. However, studies have suggested that this compound works by inhibiting specific enzymes or proteins that are involved in various physiological processes.
Biochemical and Physiological Effects:
Studies have reported that (4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate exhibits various biochemical and physiological effects. For example, a study published in the Journal of Medicinal Chemistry reported that this compound caused cell cycle arrest and induced apoptosis in cancer cells. Another study published in the Journal of Enzyme Inhibition and Medicinal Chemistry reported that this compound inhibited acetylcholinesterase activity, which could potentially be useful in the treatment of Alzheimer's disease.
実験室実験の利点と制限
(4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate has several advantages and limitations for lab experiments. One advantage is that it has shown promising results in inhibiting the growth of cancer cells and inhibiting acetylcholinesterase activity, which could potentially lead to the development of new cancer treatments and Alzheimer's disease treatments. However, one limitation is that the mechanism of action of this compound is not fully understood, which could make it difficult to develop targeted treatments.
将来の方向性
There are several future directions for the study of (4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate. One direction is to further investigate the mechanism of action of this compound to develop more targeted treatments. Another direction is to explore the potential use of this compound in other scientific research applications, such as in the treatment of other diseases or as a tool in biochemical research. Additionally, further studies could be conducted to determine the safety and efficacy of this compound in vivo.
合成法
The synthesis of (4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate involves the reaction of 2-(chloromethyl)quinazoline with 3-(2-oxopyrrolidin-1-yl)benzoic acid in the presence of a base. This method has been reported in a study published by the Journal of Heterocyclic Chemistry.
特性
IUPAC Name |
(4-aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c21-19-15-7-1-2-8-16(15)22-17(23-19)12-27-20(26)13-5-3-6-14(11-13)24-10-4-9-18(24)25/h1-3,5-8,11H,4,9-10,12H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIZHWDIMYEZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)OCC3=NC4=CC=CC=C4C(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[2-(3-phenylphenyl)ethyl]urea](/img/structure/B7680273.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide](/img/structure/B7680280.png)
![N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7680284.png)



![5-methyl-2-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7680319.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B7680327.png)
![4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide](/img/structure/B7680335.png)
![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-(2,4-dimethylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B7680347.png)
![4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B7680354.png)